molecular formula C19H18Cl2N2O3 B266978 3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B266978
M. Wt: 393.3 g/mol
InChI Key: PIESVJQPPMTSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by its chemical abbreviation, TAK-659. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a key role in the activation of B cells and the production of antibodies. In

Mechanism of Action

TAK-659 selectively inhibits the protein kinase BTK, which is a key regulator of B cell activation and antibody production. By inhibiting BTK, TAK-659 blocks the signaling pathways that lead to the activation of B cells and the production of antibodies. This mechanism of action makes TAK-659 a potential therapeutic agent for diseases such as autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting BTK, TAK-659 also inhibits other kinases such as JAK3 and ITK, which are involved in immune cell signaling. TAK-659 has been shown to enhance the activity of immune cells such as T cells and natural killer cells, which play a key role in fighting cancer and other diseases. TAK-659 has also been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK and other kinases involved in immune cell signaling. This selectivity allows researchers to study the specific effects of inhibiting these kinases on immune cell function and disease progression. However, one limitation of TAK-659 is its potential toxicity at high doses, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other therapies for the treatment of cancer and autoimmune disorders. Another area of interest is the development of more selective and less toxic BTK inhibitors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TAK-659 and its potential therapeutic applications.

Synthesis Methods

The synthesis method of TAK-659 involves several steps, including the reaction of 3,5-dichloroaniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with tetrahydro-2-furanylmethyl isocyanate to form the urea derivative. Finally, the benzamide group is introduced by reacting the urea derivative with 3-chlorobenzoyl chloride.

Scientific Research Applications

TAK-659 has been studied extensively for its potential use in the treatment of various diseases, including autoimmune disorders, B cell malignancies, and solid tumors. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells and suppressing the activity of B cells. TAK-659 has also been shown to enhance the activity of immune cells such as T cells and natural killer cells.

properties

Product Name

3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

3,5-dichloro-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C19H18Cl2N2O3/c20-14-7-13(8-15(21)10-14)19(25)23-16-4-1-3-12(9-16)18(24)22-11-17-5-2-6-26-17/h1,3-4,7-10,17H,2,5-6,11H2,(H,22,24)(H,23,25)

InChI Key

PIESVJQPPMTSBT-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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